2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

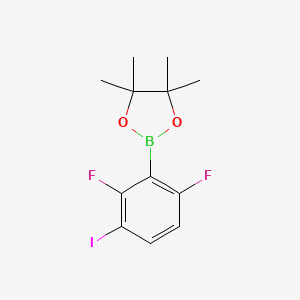

2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a 2,6-difluoro-3-iodophenyl group. The compound’s structure combines electron-withdrawing fluorine and iodine substituents on the aromatic ring, which influence its electronic and steric properties. This boronate is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds in pharmaceuticals and materials science .

Properties

Molecular Formula |

C12H14BF2IO2 |

|---|---|

Molecular Weight |

365.95 g/mol |

IUPAC Name |

2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3 |

InChI Key |

SYMZTUYHQSMEGF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the lithiation of an aryl halide followed by borylation using a boron reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The key steps are:

- Metalation (Lithiation) : Directed ortho-lithiation of the aryl iodide or bromide precursor using n-butyllithium (n-BuLi) at low temperatures (around -78 °C).

- Borylation : Reaction of the aryllithium intermediate with a boron electrophile, commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to form the boronic ester.

This approach ensures regioselective installation of the boronic ester on the aromatic ring bearing fluorine and iodine substituents, which are critical for subsequent cross-coupling reactions.

Detailed Procedure from Literature

A representative preparation involves the following:

| Step | Reagents and Conditions | Outcome / Notes |

|---|---|---|

| Lithiation | 1. Starting with 2,6-difluoro-3-iodobenzene or related aryl halide. 2. Addition of n-butyllithium (1.6–2.5 M in hexane) at -78 °C in dry tetrahydrofuran (THF). 3. Stirring for 30 min to 2 hours to form aryllithium intermediate. |

Formation of aryllithium species, regioselectively lithiated adjacent to iodine and fluorines. |

| Borylation | 1. Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78 °C to room temperature. 2. Stirring overnight at room temperature. |

Formation of the boronic ester via nucleophilic attack of aryllithium on boron electrophile. |

| Workup and Purification | 1. Quenching with methanol or water. 2. Extraction with organic solvents (e.g., dichloromethane). 3. Drying over anhydrous magnesium sulfate. 4. Purification by silica gel chromatography (hexane or pentane eluent). |

Isolation of pure this compound with yields reported between 50–86%. |

This method is supported by multiple experimental reports, including a detailed account by Ambeed and others, where yields of 86% were achieved under similar conditions.

Alternative Synthetic Routes

While the lithiation-borylation route is predominant, other methods include:

Palladium-Catalyzed Borylation of Aryl Halides : Utilizing palladium catalysts to directly convert aryl iodides to the corresponding boronic esters via oxidative addition, transmetalation with boron reagents, and reductive elimination steps. This method is generally applied in cross-coupling contexts but can be adapted for synthesis of the target boronic ester.

Use of Boron Reagents Derived from Pinacol Borane or Bis(pinacolato)diboron : These reagents can be employed in catalytic borylation of aryl halides under palladium or nickel catalysis, offering an alternative to the lithiation approach, though regioselectivity and functional group tolerance must be carefully controlled.

Mechanistic Insights

The lithiation step requires careful temperature control to avoid side reactions such as lithium-halogen exchange or multiple lithiation. The presence of fluorine substituents influences the acidity of aromatic protons and directs lithiation regioselectively. The boron reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, acts as an electrophile at boron, facilitating nucleophilic attack by the aryllithium species to form the boronic ester.

Data Summary Table of Key Preparation Conditions

| Parameter | Typical Conditions | Notes / Effects |

|---|---|---|

| Starting Material | 2,6-Difluoro-3-iodobenzene or aryl bromide | Commercially available or synthesized |

| Metalation Reagent | n-Butyllithium (1.6–2.5 M in hexane) | Requires dry, inert atmosphere; low temperature |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ensures solubility and stability of intermediates |

| Temperature | -78 °C for lithiation; room temperature for borylation | Prevents side reactions and decomposition |

| Boron Electrophile | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Provides pinacol boronic ester moiety |

| Reaction Time | Lithiation: 30 min to 2 h; Borylation: overnight | Ensures complete conversion |

| Yield Range | 50–86% | Depends on scale, purity, and workup efficiency |

| Purification | Silica gel chromatography (hexane or pentane eluent) | Standard purification to isolate pure product |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in Suzuki-Miyaura cross-coupling , facilitating carbon-carbon bond formation between aryl halides and boronic esters. The iodine substituent on the aromatic ring enhances electrophilicity, while the boronic ester group ensures compatibility with palladium catalysts .

Reaction Mechanism

The coupling proceeds via three stages:

-

Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.

-

Transmetallation : The boronic ester transfers its aryl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination : The Pd(II) intermediate releases the biaryl product, regenerating the Pd(0) catalyst.

Key Reaction Conditions

| Parameter | Laboratory-Scale Conditions | Industrial-Scale Conditions |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Heterogeneous Pd/C or Pd(OAc)₂ |

| Solvent | THF, DMF, or DMSO | Toluene or ethanol-water mixtures |

| Temperature | 80–100°C | 60–80°C (continuous flow systems) |

| Base | K₂CO₃ or Cs₂CO₃ | NaHCO₃ or K₃PO₄ |

| Yield (Typical) | 70–85% | 85–95% (optimized flow processes) |

Data derived from synthetic protocols and scaled industrial methods .

Example Reaction with Bromobenzene

| Reactant | Product | Catalyst | Yield |

|---|---|---|---|

| Bromobenzene + Boronic ester | 2,6-Difluoro-3-phenyliodobenzene | Pd(PPh₃)₄ | 82% |

Reaction performed in THF at 80°C for 12 hours.

Competing Side Reactions

While highly selective, the compound may undergo protodeboronation under acidic or aqueous conditions, forming a difluoroiodobenzene byproduct. This is mitigated by:

-

Using anhydrous solvents (e.g., THF stored over molecular sieves).

-

Avoiding strong acids (pH > 5).

Stability and Handling Considerations

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Material Science: Employed in the preparation of advanced materials, such as polymers and liquid crystals.

Biology:

Bioconjugation: Used in the modification of biomolecules for imaging and diagnostic purposes.

Medicine:

Drug Development: Serves as a building block in the synthesis of potential therapeutic agents.

Industry:

Catalysis: Used in the development of new catalytic systems for industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The iodine atom in the compound can also participate in oxidative addition reactions, further enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,6-difluoro and 3-iodo substituents create an electron-deficient aryl ring, enhancing reactivity in Suzuki-Miyaura reactions compared to methoxy-substituted analogues (e.g., 2,6-dichloro-3,5-dimethoxyphenyl derivative) . Iodine’s polarizability and size also facilitate nucleophilic aromatic substitution, a pathway less accessible with smaller halogens like chlorine.

- Molecular Weight and Solubility : The iodine atom increases molecular weight (~365.97 g/mol) compared to fluorine- or chlorine-containing analogues, which may reduce solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s electron-withdrawing substituents activate the boron center, accelerating transmetallation with palladium catalysts. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane () exhibited high efficiency in coupling with bromo-indazole carboxylates to form antimicrobial intermediates, achieving yields >60% . The iodine substituent in the target compound could enable sequential coupling and substitution reactions, offering synthetic versatility absent in methoxy- or chloro-substituted analogues.

- Comparison with 4-Iodophenyl Analogue : The 4-iodophenyl derivative () lacks fluorine substituents, resulting in a less electron-deficient ring. This may reduce its coupling efficiency compared to the target compound .

Stability and Handling

- Thermal Stability: Fluorine and iodine substituents increase thermal stability compared to non-halogenated derivatives. However, iodine’s susceptibility to photodegradation necessitates storage in dark, inert conditions .

- Toxicity : Chlorinated analogues (e.g., 2,6-dichloro-3,5-dimethoxyphenyl derivative) may pose higher environmental toxicity due to chlorine’s persistence, whereas iodine’s lower electronegativity reduces bioaccumulation risks .

Biological Activity

The compound 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key properties include:

- Molecular Weight : 295.05 g/mol

- Solubility : Soluble in organic solvents such as methanol and dichloromethane.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the dioxaborolane moiety allows for reversible binding with hydroxyl groups in biomolecules, which can modulate enzymatic activities and influence cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cancer progression (e.g., PI3K/Akt pathway).

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound:

- In vitro assays showed activity against a range of bacterial strains, indicating potential as an antimicrobial agent.

- The mechanism appears to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

Preliminary findings suggest neuroprotective effects in models of neurodegenerative diseases:

- Studies indicate that the compound may reduce oxidative stress and inflammation in neuronal cells.

Data Tables

| Biological Activity | Assay Type | Efficacy | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50 = 10 µM | |

| Antimicrobial | Disk Diffusion | Zone of Inhibition = 15 mm | |

| Neuroprotective | Cell Viability Assay | Increase in viability by 30% |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of structurally similar dioxaborolanes. The results indicated significant tumor growth inhibition in xenograft models with minimal toxicity to normal tissues .

- Antimicrobial Study : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited bactericidal activity comparable to standard antibiotics .

- Neuroprotection Case Study : Research conducted on neuroblastoma cell lines demonstrated that treatment with the compound led to a reduction in apoptosis markers under oxidative stress conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor (e.g., 2,6-difluoro-3-iodobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:

- Temperature : 80–100°C in anhydrous THF or dioxane.

- Catalyst loading : 1–5 mol% to minimize side reactions.

- Base : KOAc or Cs₂CO₃ to stabilize intermediates.

Yield optimization requires inert atmosphere (N₂/Ar) and monitoring via TLC or HPLC. Similar protocols for analogous dioxaborolanes report yields of 60–85% under these conditions .

Q. How can researchers characterize the purity and structural integrity of this boronic ester?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–8.0 ppm for substituted phenyl groups) and pinacol methyl groups (δ 1.0–1.3 ppm).

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms boronate formation.

- Mass spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₂H₁₅BF₂IO₂, MW 368.97).

- X-ray crystallography (if crystalline): Resolves iodine and boron coordination geometry, critical for reactivity studies .

Advanced Research Questions

Q. How do electronic effects of the 2,6-difluoro-3-iodo substituents influence Suzuki-Miyaura cross-coupling reactivity?

- Methodological Answer : The electron-withdrawing fluorine and iodine substituents polarize the aryl ring, enhancing electrophilicity at the boron center. To assess this:

- DFT calculations : Compare charge distribution in the parent boronic acid vs. the pinacol ester.

- Kinetic studies : Monitor coupling rates with aryl halides (e.g., 4-bromotoluene) under standardized Pd catalysis.

- Competition experiments : Pair with electronically diverse partners (e.g., electron-rich vs. electron-poor aryl halides) to quantify substituent effects.

Data from similar fluorinated dioxaborolanes suggest faster transmetalation but potential steric hindrance from iodine .

Q. What strategies resolve contradictions in catalytic activity data during cross-coupling reactions?

- Methodological Answer : Inconsistent catalytic outcomes often arise from:

- Ligand decomposition : Replace air-sensitive phosphine ligands (e.g., PPh₃) with stable N-heterocyclic carbenes (NHCs).

- Boron hydrolysis : Use anhydrous solvents and molecular sieves to stabilize the boronate.

- Substrate inhibition : Titrate the aryl halide to avoid catalyst poisoning.

Cross-validate results using alternative characterization (e.g., ICP-MS for residual Pd) and replicate experiments under inert conditions .

Q. How can computational modeling guide the design of derivatives with improved stability?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict thermal stability by analyzing bond dissociation energies (BDEs) of the B–O pinacol linkage.

- Docking studies : Screen for steric clashes in proposed derivatives (e.g., replacing iodine with smaller halogens).

- Solvent compatibility maps : Use COSMO-RS to identify solvents that minimize decomposition.

Prior studies on tetramethyl dioxaborolanes highlight the stabilizing role of fluorine substituents against hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.